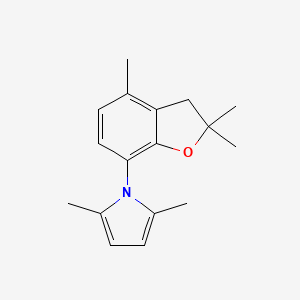

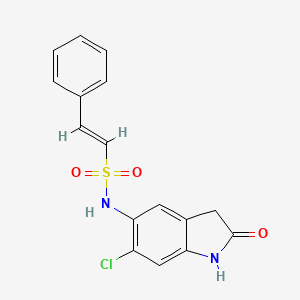

![molecular formula C17H19N5O5 B2608016 N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034470-53-4](/img/structure/B2608016.png)

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar 1,3,5-triazine derivatives involves the displacement of chloride ions in cyanuric chloride . The chloride ion of compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,5-triazine ring with methoxy and morpholino substituents at the 4 and 6 positions, respectively. This triazine ring is linked to a benzo[d][1,3]dioxole-5-carboxamide group.Chemical Reactions Analysis

The compound is likely to be involved in reactions typical of 1,3,5-triazines and carboxamides. For instance, 1,3,5-triazines can undergo reactions with amines, and carboxamides can participate in reactions with acids .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 373.369. Further physical and chemical properties are not provided in the retrieved sources.Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide”:

Antimicrobial Activity

This compound has shown significant potential as an antimicrobial agent. Research indicates that derivatives of 1,3,5-triazine, such as this compound, exhibit strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . These properties make it a promising candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Anticancer Properties

1,3,5-Triazine derivatives are also being explored for their anticancer properties. The compound’s structure allows it to interfere with cancer cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines . This makes it a valuable subject for research in developing new cancer therapies.

Antiviral Applications

The compound has potential antiviral applications due to its ability to inhibit viral replication. Studies have shown that triazine derivatives can be effective against viruses such as HIV and influenza . This opens up possibilities for its use in antiviral drug development.

Anti-inflammatory Effects

Research has demonstrated that this compound can exhibit anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response . This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Herbicidal Activity

1,3,5-Triazine derivatives are well-known for their herbicidal properties. This compound can be used to develop new herbicides that are effective against a wide range of weeds . Its selective action on plant enzymes makes it a valuable tool in agricultural research.

Photostabilizers in Polymers

The compound can be used as a photostabilizer in polymers. Its ability to absorb UV light and prevent the degradation of polymer materials makes it useful in extending the lifespan of plastic products . This application is particularly relevant in the production of outdoor materials and coatings.

Siderophore-Mediated Drug Delivery

This compound has potential applications in siderophore-mediated drug delivery systems. Siderophores are molecules that bind and transport iron in microbial systems. By attaching drugs to siderophores, it is possible to target bacterial infections more effectively . This approach can enhance the efficacy of antibiotics and reduce side effects.

Corticotrophin-Releasing Factor Receptor Antagonists

Research has shown that triazine derivatives can act as corticotrophin-releasing factor (CRF) receptor antagonists . These compounds can be used to develop new treatments for stress-related disorders, such as anxiety and depression, by modulating the body’s stress response.

Future Directions

The compound could be further studied for its potential biological activities. For instance, similar 1,3,5-triazine derivatives have shown promising anti-proliferative activity against cancer cell lines . Therefore, this compound could be an excellent scaffold for the development of new anti-cancer agents .

properties

IUPAC Name |

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O5/c1-24-17-20-14(19-16(21-17)22-4-6-25-7-5-22)9-18-15(23)11-2-3-12-13(8-11)27-10-26-12/h2-3,8H,4-7,9-10H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGNHJXYUVKMLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2607933.png)

![3-Pyridin-3-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2607936.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2607937.png)

![2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole](/img/structure/B2607938.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-(furan-2-yl)isoxazole-3-carboxylate](/img/structure/B2607943.png)

![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2607945.png)

![1-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2607946.png)

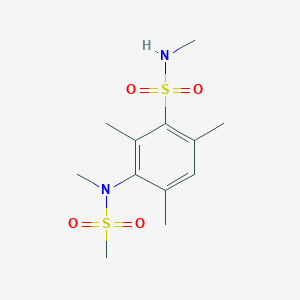

![N-(2-methylcyclohexyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2607951.png)